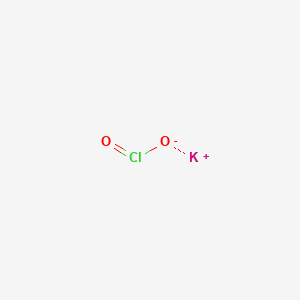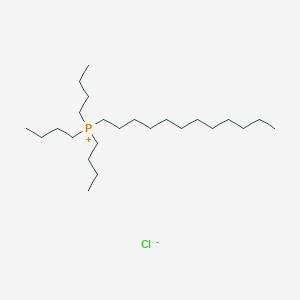
Methyl 4-amino-3,5,6-trichloropicolinate
説明
Synthesis Analysis
Methyl 4-amino-3,5,6-trichloropicolinate is synthesized through a multistep chemical process. Starting from methyl 4-chloropicolinate, the compound undergoes a series of reactions including chlorination, diazotization-bromination, cyanogenation, and acid hydrolysis to produce 3,4,5-trichloropicolinic acid. This process, although complex, leads to the effective production of the target compound with notable yields (Liao Jian-qiao, 2010) (Huo Ling-yan, 2011).
Molecular Structure Analysis
The molecular structure of this compound has been analyzed through various spectroscopic methods. The compound's structure was confirmed using IR, MS, 1H NMR, and 13C NMR techniques, providing insights into the arrangement of its atoms and the chemical environment within the molecule. These studies are crucial for understanding how the compound's structure relates to its function and reactivity (Peter L. Johnson et al., 2009).
Chemical Reactions and Properties
This compound undergoes various chemical reactions due to its active functional groups. Its synthesis and transformation into different derivatives highlight its chemical reactivity and the potential for creating diverse compounds. The understanding of its chemical properties is essential for the synthesis of stable isotopes and other related compounds, providing a foundation for further chemical investigations and applications (Peter L. Johnson et al., 2009).
科学的研究の応用
Plant Growth Regulation : Picloram has been found more toxic to many broad-leaved plants compared to other herbicides, and it retains its activity in soil for a longer time (Hamaker et al., 1963).
Genomic Stability and DNA Methylation : Picloram can cause DNA damage and DNA hypomethylation in Phaseolus vulgaris, but the application of humic acid can reduce these effects (Taspinar et al., 2017).
Stimulation of Latex Flow in Hevea Brasiliensis : Picloram, used alone or in mixtures, can enhance latex flow in rubber trees (Abraham et al., 1972).
Herbicide for Woody Plant Control : Picloram has been effective in controlling various woody plants, demonstrating its utility as a herbicide (Bovey et al., 1969).
Auxin Activity : It acts as a potent auxin, affecting growth in various plant tissues and supporting theories on the relationship between chemical structure and auxin activity (Kefford & Caso, 1966).
Effect on Nitrification : Picloram influences nitrification in soils, with its impact varying depending on the soil's nitrifying capacity (Dubey, 1969).
Stable Isotope Synthesis : Research on the synthesis of stable isotopes of Picloram has been conducted for more precise scientific studies (Johnson et al., 2009).
Environmental Persistence and Mobility : Studies have examined Picloram's stability in soil and its effects on environmental monitoring and decision-making (Evans & Norris, 1986).
Bioactivity Influenced by Soil Moisture : The bioactivity of Picloram in soil is affected by soil moisture content, impacting its concentration in the soil-water phase (Grover, 1970).
Movement and Persistence in Soils : Research has explored the movement and persistence of Picloram in various soil types, particularly in pasture environments (Scifres et al., 1969).
Safety and Hazards
“Methyl 4-amino-3,5,6-trichloropicolinate” is classified as a hazard under GHS07 . The safety precautions include avoiding ingestion and inhalation, not getting it in eyes, on skin, or on clothing, and avoiding dust formation . The compound should be handled with personal protective equipment/face protection .
作用機序
Result of Action
Given its potential range of targets and involvement in various biochemical pathways, it is likely that the compound has diverse effects at the molecular and cellular levels .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Picloram-methyl. Factors such as temperature, pH, and the presence of other compounds can affect how Picloram-methyl interacts with its targets and its overall effectiveness .
特性
IUPAC Name |
methyl 4-amino-3,5,6-trichloropyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl3N2O2/c1-14-7(13)5-2(8)4(11)3(9)6(10)12-5/h1H3,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJQUHEYNLDNJLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC(=C(C(=C1Cl)N)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30864470 | |
| Record name | Picloram-methyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30864470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
14143-55-6 | |
| Record name | Picloram-methyl [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014143556 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Picloram-methyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30864470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Picloram methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PICLORAM-METHYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/30933810WN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















